![molecular formula C9H9ClOS B2942091 2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone CAS No. 2567489-86-3](/img/structure/B2942091.png)

2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

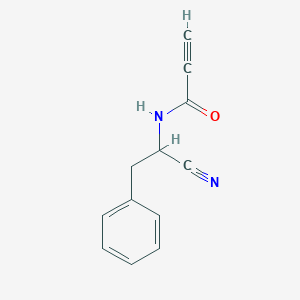

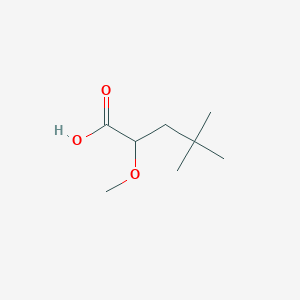

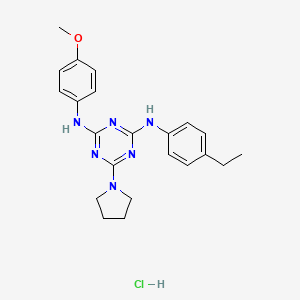

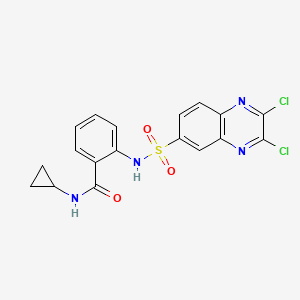

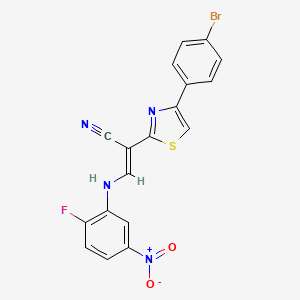

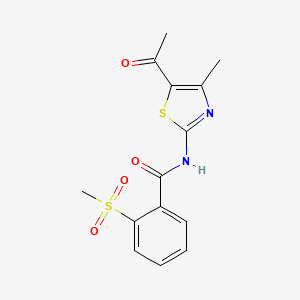

“2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is a chemical compound with the molecular formula C9H9ClOS . It is an important intermediate for synthesizing prothioconazole .

Synthesis Analysis

The synthesis of “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” involves taking cyclopropylmethyl ketone IV as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is obtained by rectification .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” include a boiling point of 202.0±20.0 °C, a density of 1.35±0.1 g/cm3, and a water solubility of 5.91g/L at 20℃ . It is a colorless liquid .Applications De Recherche Scientifique

Enzymatic Process Development

A practical enzymatic process for preparing chiral intermediates showcases the utility of ketoreductase in transforming specific chloro-ethanones into chiral alcohols. This process highlights the green and environmentally sound approach with high productivity and potential industrial applications, demonstrating the broader relevance of such compounds in synthesizing other complex molecules (Guo et al., 2017).

Agricultural and Fungicidal Applications

The synthesis of compounds related to "2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone" has been explored for creating key intermediates in the production of prothioconazole, an agricultural fungicide. This indicates the compound's relevance in developing substances that protect crops against fungal diseases, with optimized reaction conditions leading to high yields and purity suitable for industrial application (Ji et al., 2017).

Material Science and Crystallography

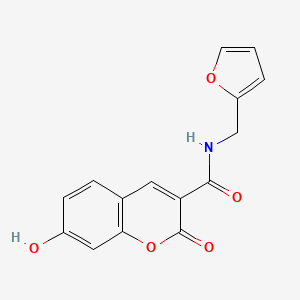

Research into the crystal structures of compounds containing thiophenyl and cyclopropyl groups has been conducted to understand their physical and chemical properties better. Such studies are crucial for material science, offering insights into the molecular arrangement and potential applications of these compounds in various technologies (Silva et al., 2014).

Pharmaceutical Intermediates

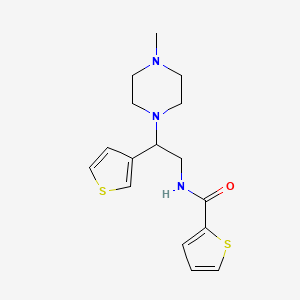

The biotransformation capabilities of specific bacterial strains to synthesize chiral intermediates from chloro-ethanones demonstrate the potential for producing pharmaceuticals. Such microbial biocatalysis offers an efficient, selective, and eco-friendly method for obtaining chiral alcohols, which are valuable intermediates in synthesizing various drugs (Miao et al., 2019).

Organic Synthesis and Heterocyclic Chemistry

The transformation of chloro-ethanone derivatives into aminobenzo[b]thiophenes and other heterocyclic compounds illustrates the significance of these substances in organic synthesis. These transformations enable the construction of complex molecular architectures, essential for developing novel organic materials and potential therapeutic agents (Androsov et al., 2010).

Safety and Hazards

“2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is classified as acutely toxic and can cause severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It is suspected of causing genetic defects and damaging fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .

Propriétés

IUPAC Name |

2-chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-5-8(11)6-4-7(6)9-2-1-3-12-9/h1-3,6-7H,4-5H2/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBBOJHRYMMODJ-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)CCl)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)CCl)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2942010.png)

![5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone](/img/structure/B2942016.png)

![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B2942027.png)

![3-(cyclopropanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2942028.png)

![N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2942029.png)